D-Glycero-L-manno-heptose
Description
Contextual Significance in Gram-Negative Bacterial Cell Wall Architecture
The outer membrane of Gram-negative bacteria is a complex structure, with lipopolysaccharide (LPS) as a major component of its external leaflet. researchgate.netrsc.org This macromolecule is crucial for the bacterium's survival, providing a defensive barrier against antimicrobial agents and environmental stresses. rsc.orgebi.ac.uk The LPS is composed of three main domains: the lipid A, the core oligosaccharide, and the O-antigen. ebi.ac.uk
The inner core region of the LPS, which is linked to the lipid A, is a highly conserved structure containing uncommon sugar residues, including heptoses. frontiersin.orgnih.govresearchgate.net Specifically, L-glycero-D-manno-heptose (L,D-heptose) and its biosynthetic precursor, D-glycero-D-manno-heptose (D,D-heptose), are fundamental building blocks of this inner core in a wide array of Gram-negative bacteria. frontiersin.orgcdnsciencepub.comasm.org These heptoses contribute to the hydrophilic nature of the cell envelope, which is vital for repelling hydrophobic molecules. researchgate.net The inner core, rich in heptoses and 3-deoxy-D-manno-2-octulosonic acid (Kdo), represents an important epitope for interactions with the host's immune system. frontiersin.orgnih.govresearchgate.net
While L-glycero-D-manno-heptose is a more common component of the LPS inner core, D-glycero-D-manno-heptose has also been identified in the lipopolysaccharides of various Gram-negative bacteria. cdnsciencepub.com The presence and specific arrangement of these heptoses can vary between different bacterial species and even strains, contributing to the structural diversity of LPS. cdnsciencepub.com
Interrelationship and Stereochemical Diversity of Manno-Heptoses in Prokaryotes
The biosynthesis of these crucial heptoses begins with sedoheptulose-7-phosphate. researchgate.net In the pathway leading to the formation of the common L-glycero-D-manno-heptose found in LPS, D-glycero-D-manno-heptose is an essential intermediate. frontiersin.orgnih.gov The conversion between these two isomers is a critical step in the biosynthesis of a functional LPS core.
Prokaryotes exhibit a remarkable diversity in the stereochemistry of the heptoses they produce. Beyond the common D-glycero-D-manno-heptose and L-glycero-D-manno-heptose, other isomers have been identified in various bacterial structures, such as capsular polysaccharides (CPS). For instance, the human pathogen Campylobacter jejuni is capable of synthesizing a wide array of heptose stereoisomers. nih.govacs.org
The table below highlights some of the key manno-heptose isomers found in prokaryotic systems:
| Compound Name | Common Abbreviation | Role in Bacterial Systems |
| D-glycero-D-manno-heptose | D,D-heptose | Precursor to L,D-heptose; component of LPS inner core. frontiersin.orgcdnsciencepub.com |
| L-glycero-D-manno-heptose | L,D-heptose | Major constituent of the LPS inner core in many Gram-negative bacteria. frontiersin.orgnih.gov |
| D-glycero-L-gluco-heptose | Component of the peptidoglycan of Campylobacter jejuni. mdpi.com | |
| GDP-d-glycero-α-d-manno-heptose | Involved in the S-layer glycoprotein (B1211001) of Aneurinibacillus thermoaerophilus. nih.govpnas.org |
This stereochemical diversity is a testament to the adaptability of bacteria and the specialized functions these different isomers perform in various cellular contexts.
Historical Perspectives on Heptose Identification in Bacterial Lipopolysaccharides
The discovery of heptoses as fundamental components of bacterial LPS dates back several decades. Initial studies on the chemical composition of LPS from various Gram-negative bacteria led to the identification of a novel class of seven-carbon sugars. L-glycero-D-manno-heptose was recognized as a central and conserved constituent of the LPS inner core. tcichemicals.com
Subsequent research led to the identification of its biosynthetic precursor, D-glycero-D-manno-heptose, also present in the LPS of many bacterial species. cdnsciencepub.com The development of advanced analytical techniques, such as gas-liquid partition chromatography, was instrumental in distinguishing and quantifying these different aldoheptoses in acid hydrolysates of LPS. cdnsciencepub.com These methods revealed that the relative proportions of D-glycero-D-manno-heptose and L-glycero-D-manno-heptose could vary significantly between different bacterial species. cdnsciencepub.com The realization that these heptoses were not just minor components but key structural elements of the highly conserved inner core region of LPS opened up new avenues of research into bacterial glycobiology and the host-pathogen interface. frontiersin.orgnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14O7 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7+/m0/s1 |
InChI Key |
YPZMPEPLWKRVLD-MLKOFDEISA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Origin of Product |
United States |
Biosynthetic Pathways of D Glycero L Manno Heptose and Associated Nucleotide Activated Heptoses
Initial Steps: D-Sedoheptulose 7-Phosphate Metabolism
The initial phase of the pathway focuses on the conversion of a key intermediate from the pentose (B10789219) phosphate (B84403) pathway, D-sedoheptulose 7-phosphate, into a heptose phosphate derivative ready for further modification.
Sedoheptulose (B1238255) 7-Phosphate Isomerization via GmhA
The first committed step in the biosynthesis of ADP-L-glycero-β-D-manno-heptose is the isomerization of D-sedoheptulose 7-phosphate. nih.govmcmaster.ca This reaction is catalyzed by the enzyme D-sedoheptulose-7-phosphate isomerase, also known as GmhA. uniprot.orgwikipedia.orguniprot.org GmhA facilitates the conversion of the ketose, D-sedoheptulose 7-phosphate, into the aldose, D-glycero-D-manno-heptose 7-phosphate. nih.govmdpi.com The reaction yields a mixture of D-glycero-α-D-manno-heptose 7-phosphate and D-glycero-β-D-manno-heptose 7-phosphate. uniprot.org This isomerization is a critical step as it sets the stereochemistry for the subsequent enzymatic transformations. pnas.org
Phosphorylation of D-Glycero-D-manno-heptose 7-Phosphate by HldA
Following isomerization, the pathway proceeds with a phosphorylation event. In some bacteria, such as Burkholderia cenocepacia, this step is catalyzed by D-glycero-β-D-manno-heptose 7-phosphate kinase, or HldA. acs.orgnih.govnih.gov HldA specifically phosphorylates D-glycero-β-D-manno-heptose 7-phosphate at the C-1 position, utilizing ATP as the phosphate donor. nih.gov This reaction produces D-glycero-β-D-manno-heptose 1,7-bisphosphate. acs.orgnih.gov The kinase activity of HldA is crucial for preparing the heptose molecule for the subsequent phosphatase and adenylylation steps. nih.govunamur.be
Formation of Key Heptose Phosphates and Nucleotide Sugars
The central part of the biosynthetic pathway involves the synthesis and modification of a key bisphosphate intermediate, leading to the formation of a nucleotide-activated sugar.
D-Glycero-D-manno-heptose 1,7-bisphosphate (HBP) Synthesis and Dephosphorylation via GmhB
D-glycero-D-manno-heptose 1,7-bisphosphate (HBP) is a pivotal intermediate in this pathway. rsc.org Its formation is followed by a specific dephosphorylation reaction catalyzed by D-glycero-D-manno-heptose 1,7-bisphosphate phosphatase, an enzyme referred to as GmhB. asm.orgnih.gov GmhB selectively removes the phosphate group from the C-7 position of D-glycero-β-D-manno-heptose 1,7-bisphosphate, yielding D-glycero-β-D-manno-heptose 1-phosphate. uniprot.orgtandfonline.comnih.gov This phosphatase is highly specific for the C-7 phosphate and shows a preference for the β-anomer of its substrate. nih.govnih.gov The activity of GmhB is essential for the subsequent nucleotide activation step. uniprot.orgnih.gov
Adenylylation of D-Glycero-D-manno-heptose 1-Phosphate via HldE (bifunctional kinase/adenylyltransferase)
In many Gram-negative bacteria, including Escherichia coli, the phosphorylation and subsequent adenylylation steps are carried out by a single bifunctional enzyme, HldE. asm.orgnih.govuniprot.orgasm.org The N-terminal domain of HldE possesses the kinase activity (equivalent to HldA), while the C-terminal domain has adenylyltransferase activity. asm.org This adenylyltransferase domain catalyzes the transfer of an adenylyl group from ATP to D-glycero-β-D-manno-heptose 1-phosphate. uniprot.org This reaction results in the formation of ADP-D-glycero-β-D-manno-heptose. uniprot.orgresearchgate.net
Epimerization and Conversion to ADP-L-glycero-β-D-manno-Heptose
The final step in the pathway establishes the correct stereochemistry of the heptose moiety required for its incorporation into the LPS core. This crucial conversion is an epimerization reaction.
The enzyme ADP-L-glycero-D-manno-heptose 6-epimerase, also known as HldD (formerly RfaD), catalyzes the interconversion of ADP-D-glycero-β-D-manno-heptose and ADP-L-glycero-β-D-manno-heptose. acs.orgnih.govinvivogen.com This epimerization occurs at the C-6 position of the heptose sugar. acs.orguniprot.org The reaction proceeds through an oxidation-reduction mechanism involving a tightly bound NADP+ cofactor. acs.orgnih.gov The final product, ADP-L-glycero-β-D-manno-heptose, is the activated sugar donor used by heptosyltransferases for the assembly of the inner core of LPS. asm.orgasm.org
Role of ADP-L-glycero-D-manno-heptose-6-epimerase (HldD/WaaD/RfaD)
ADP-L-glycero-D-manno-heptose-6-epimerase, also known as HldD, WaaD, or RfaD, is a key enzyme that catalyzes the final step in the biosynthesis of ADP-L-glycero-β-D-manno-heptose. asm.orgnih.govnih.gov This enzyme is responsible for the epimerization at the C-6 position of the heptose moiety, converting ADP-D-glycero-β-D-manno-heptose into ADP-L-glycero-β-D-manno-heptose. nih.govwikipedia.org This conversion is crucial as the L-glycero-D-manno-heptose form is the specific isomer incorporated into the LPS inner core of many Gram-negative bacteria. asm.orgnih.govnih.gov
The enzyme belongs to the family of isomerases, specifically racemases and epimerases that act on carbohydrates and their derivatives. wikipedia.org It utilizes a tightly bound NADP+ cofactor and is thought to operate through a direct oxidation/reduction mechanism. nih.govwikipedia.org This involves an initial oxidation at the C-6" position to form a 6"-keto intermediate, followed by a subsequent reduction on the opposite face of the carbonyl group to generate the epimeric product. nih.gov
The nomenclature for the genes and enzymes involved in this pathway has evolved, with HldD being the more recent designation for the epimerase previously known as WaaD or RfaD. asm.orgnih.gov This enzyme is encoded by the hldD gene, which was formerly named waaD or rfaD. nih.gov
| Enzyme Name | Former Names | Gene Name | Function |
| ADP-L-glycero-D-manno-heptose-6-epimerase | WaaD, RfaD, AGME | hldD, waaD, rfaD | Catalyzes the interconversion of ADP-D-glycero-β-D-manno-heptose and ADP-L-glycero-β-D-manno-heptose. nih.govwikipedia.orgdrugbank.com |
ADP-Heptose as a Precursor in Inner Core Lipopolysaccharide Assembly
ADP-L-glycero-β-D-manno-heptose is the activated nucleotide sugar that serves as the direct precursor for the incorporation of L-glycero-D-manno-heptose residues into the inner core of the lipopolysaccharide (LPS). asm.orgnih.govresearchgate.net The inner core of LPS in many Gram-negative bacteria, such as Escherichia coli, is a conserved region typically composed of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and heptose units. nih.govnih.gov
| Precursor Molecule | Enzyme | Product | Role in LPS Assembly |
| ADP-L-glycero-β-D-manno-heptose | Heptosyltransferase (e.g., WaaC) | Heptosylated Kdo2-lipid A | Provides the heptose units for the inner core of LPS. asm.orgnih.gov |
Variations in Heptose Biosynthesis across Bacterial Species (e.g., Campylobacter jejuni Capsular Polysaccharides)
While the biosynthesis of ADP-L-glycero-β-D-manno-heptose is a relatively conserved pathway for LPS core synthesis, variations exist in the biosynthesis of other heptose derivatives, particularly those found in the capsular polysaccharides (CPS) of bacteria like Campylobacter jejuni. nih.govacs.org The CPS of C. jejuni is highly variable among different serotypes and often contains various heptose configurations. nih.govnih.gov
It is believed that many of these heptose variations in C. jejuni are derived from a common precursor, GDP-D-glycero-α-D-manno-heptose. nih.govnih.gov The biosynthetic pathways for these modified heptoses involve a diverse set of enzymes that are unique to specific serotypes. nih.gov For example, the biosynthesis of D-glycero-L-gluco-heptose in C. jejuni NCTC 11168 involves the enzymes Cj1427, Cj1430, and Cj1428, which catalyze oxidation, double epimerization, and reduction reactions, respectively, starting from GDP-D-glycero-α-D-manno-heptose. nih.gov
Other modifications found in C. jejuni CPS include 6-deoxy-heptoses and 3,6-dideoxy-heptoses. nih.govacs.org The biosynthesis of these sugars also starts from GDP-D-glycero-α-D-manno-heptose and involves a series of enzymatic steps catalyzed by dehydratases, epimerases, and reductases encoded within the CPS biosynthesis gene clusters of different serotypes. nih.govacs.org These modifications in the capsular heptose are important for the bacterium's survival, affecting its resistance to serum and bile salts, biofilm formation, and colonization of hosts. alliedacademies.org
| Bacterial Species | Polysaccharide Structure | Heptose Precursor | Key Biosynthetic Features |
| Escherichia coli | Lipopolysaccharide (Inner Core) | ADP-L-glycero-β-D-manno-heptose | Conserved pathway involving GmhA, HldE, GmhB, and HldD. nih.govnih.gov |
| Campylobacter jejuni (e.g., NCTC 11168) | Capsular Polysaccharide | GDP-D-glycero-α-D-manno-heptose | Diverse enzymatic modifications (oxidation, epimerization, reduction) leading to various heptose derivatives like D-glycero-L-gluco-heptose. nih.gov |
| Campylobacter jejuni (various serotypes) | Capsular Polysaccharide | GDP-D-glycero-α-D-manno-heptose | Biosynthesis of 6-deoxy-heptoses and 3,6-dideoxy-heptoses through the action of dehydratases, epimerases, and reductases. nih.govacs.org |
Advanced Synthetic Methodologies for D Glycero L Manno Heptose and Manno Heptose Scaffolds
Chemical Synthesis Approaches for Higher-Carbon Sugars
The synthesis of higher-carbon sugars, such as heptoses, from more common monosaccharides like hexoses or pentoses, presents significant challenges in carbon-carbon bond formation and stereochemical control. nih.gov Various strategies have been developed to elongate the carbon chain of sugars, including methods that rely on Wittig-type reagents, sugar acetylenes, and aldol-type condensations. tandfonline.comresearchgate.net These approaches aim to construct the requisite carbon skeleton, which can then be further functionalized to yield the target higher-carbon sugar. tandfonline.com The formation of carbon-carbon bonds through radical reactions has also emerged as a powerful tool for creating these complex sugar architectures. rsc.org
A significant challenge in the synthesis of complex heptose structures is the ability to selectively functionalize the various hydroxyl groups on the sugar core. An optimized and versatile synthetic strategy has been developed for the differentiation of the L-glycero- and D-glycero-D-manno heptose scaffolds. frontiersin.org This approach utilizes an orthoester methodology to differentiate all three positions of the sugar core. frontiersin.org
A key feature of this strategy is the use of a tetraisopropyl disiloxyl (TIPDS) protecting group for the exocyclic O6 and O7 positions. frontiersin.org This allows for the selective protection of the diol at the end of the sugar chain, facilitating further modifications at other positions. The orthoester approach provides a robust and technically simple way to access versatile building blocks for the synthesis of complex glycans containing manno-heptose units. frontiersin.org This methodology is critical for creating structures with specific glycosylation patterns, such as the O3 and O7 glycosylations commonly found in the lipopolysaccharide (LPS) inner core of Gram-negative bacteria. frontiersin.org
Building upon the orthoester methodology, the regioselective opening of the protective groups is crucial for exposing specific hydroxyl groups to act as acceptors in glycosylation reactions. The use of the O6, O7-tetraisopropyl disiloxyl (TIPDS) protecting group enables the differentiation of the exocyclic diol. frontiersin.org Specifically, strategies have been developed for the regioselective opening of this protecting group to yield 7-OH acceptors (6-O-FTIPDS ethers). frontiersin.org
This regioselective opening is a critical step, as it allows for the specific introduction of glycosidic linkages or other functionalities at the C-7 position, a common modification in bacterial polysaccharides. frontiersin.org The ability to control the regioselectivity of these reactions is paramount for the synthesis of well-defined oligosaccharide structures. Knowledge of the relative reactivity of different hydroxyl groups on a sugar acceptor can minimize the need for extensive protecting group manipulations, thereby streamlining the synthetic process. rsc.org
For the scalable synthesis of higher-carbon sugars, indium-mediated acyloxyallylation (IMA) has emerged as a powerful and practical method. nih.govacs.org This reaction allows for the direct elongation of unprotected aldoses by three carbon atoms with good diastereoselectivity. nih.gov The IMA method has been successfully applied to the large-scale synthesis of L-glycero-D-manno-heptose. acs.orgresearchgate.net
Table 1: Comparison of Key Synthetic Methodologies
| Methodology | Key Features | Advantages |
| Optimized Orthoester Methodology | Employs orthoesters and TIPDS protecting groups to differentiate hydroxyl positions on the heptose core. frontiersin.org | Provides versatile building blocks for complex glycan synthesis; enables selective functionalization. frontiersin.org |
| Regioselective Opening Strategies | Focuses on the controlled opening of protecting groups like TIPDS to expose specific hydroxyl acceptors. frontiersin.org | Allows for precise introduction of glycosidic linkages at desired positions, such as C-7. frontiersin.org |
| Indium-Mediated Acyloxyallylation | Utilizes indium to mediate the addition of a three-carbon unit to an unprotected aldose. nih.govacs.org | Scalable; good diastereoselectivity; compatible with unprotected sugars, simplifying the synthesis. nih.govacs.org |
Stereoselective Construction of Specific Glycosidic Linkages and Phosphate (B84403) Moieties
The biological activity of D-glycero-L-manno-heptose and its derivatives is often dependent on the stereoselective formation of glycosidic bonds and the presence of phosphate groups at specific positions. The construction of these features with high stereocontrol is a critical aspect of their chemical synthesis.
One-carbon homologation is a common strategy to extend the carbon chain of a hexose (B10828440) to a heptose. nih.gov A notable method for achieving this is the Corey-Chaykovsky reaction. This reaction involves the use of a sulfur ylide to add a methylene (B1212753) group to a carbonyl compound, such as an aldehyde, to form an epoxide. organic-chemistry.orgwikipedia.org This epoxide can then be opened to yield the elongated carbon chain.
In the context of heptose synthesis, a C-6 aldehyde derived from a mannose precursor can be reacted with a sulfur ylide, such as dimethyloxosulfonium methylide, to form an epoxide. organic-chemistry.orgresearchgate.net Subsequent nucleophilic opening of the epoxide ring provides the C-7 carbon and allows for the introduction of the required stereochemistry at C-6. The reaction is known for its high stereochemical control, making it a valuable tool in the synthesis of complex natural products. alfa-chemistry.com The diastereoselectivity of the reaction often favors a trans-substituted product. wikipedia.org
The phosphorylation of sugars is a vital biochemical transformation, and the introduction of phosphate groups at the anomeric position is crucial for the synthesis of biologically active sugar nucleotides and their precursors. nih.govyoutube.com The Mitsunobu reaction is a versatile and widely used method for achieving this transformation. nih.govbeilstein-journals.org
The Mitsunobu reaction allows for the conversion of an alcohol, such as the anomeric hydroxyl group of a sugar, into a variety of other functional groups, including a phosphate ester, with inversion of configuration. nih.govwikipedia.org The reaction typically employs triphenylphosphine (B44618) and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD). wikipedia.orgbyjus.com In the synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate, a notable approach involves the nucleophilic introduction of a phosphate group at the C-1 position. rsc.org The Mitsunobu reaction provides a reliable method for anomeric phosphorylation, proceeding under mild and neutral conditions that are compatible with a wide range of functional groups present in carbohydrate molecules. nih.govbeilstein-journals.org
Table 2: Reagents and Reactions for Stereoselective Synthesis
| Reaction | Reagents | Application in Heptose Synthesis |
| Corey-Chaykovsky Reaction | Sulfur ylide (e.g., dimethyloxosulfonium methylide), strong base. organic-chemistry.orgalfa-chemistry.com | One-carbon homologation at C-6 of a mannose derivative to form the seven-carbon backbone. wikipedia.org |
| Mitsunobu Reaction | Triphenylphosphine, diethyl azodicarboxylate (DEAD), phosphate source. nih.govwikipedia.org | Stereoselective introduction of a phosphate group at the anomeric (C-1) position with inversion of configuration. nih.govrsc.org |
Development of Building Blocks for Oligosaccharide Assembly
The efficient construction of complex oligosaccharides relies on the availability of stable and versatile monosaccharide building blocks. In the context of this compound and related manno-heptose scaffolds, significant research has focused on developing practical synthetic routes to key intermediates that facilitate their incorporation into larger glycan structures. These efforts have led to the creation of crystalline, bench-stable derivatives and the application of powerful stereoselective reactions to control the intricate stereochemistry of these seven-carbon sugars.
Synthesis of Crystalline, Bench-Stable Pyranose Peracetate Derivatives
A major challenge in the study and synthesis of this compound has been the limited availability of the parent heptose. To address this, researchers have developed a highly practical and scalable synthesis of a crystalline and bench-stable derivative, 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose. swinburne.edu.auresearchgate.net This peracetate derivative serves as a convenient storage form and a versatile building block for the synthesis of more complex structures, such as the lipopolysaccharide (LPS) inner core. swinburne.edu.autcichemicals.com
The synthesis starts from the readily available L-lyxose and proceeds through a concise four-step sequence, which has been successfully demonstrated on a greater than 100 mmol scale, yielding substantial quantities of the desired product. swinburne.edu.auresearchgate.net An indium-mediated acyloxyallylation of L-lyxose is a key step in this efficient approach. researchgate.net The resulting hexaacetyl ester of the heptose is a stable solid, which simplifies handling and purification compared to the free sugar. swinburne.edu.autcichemicals.com This accessibility is intended to encourage more extensive research into the biological roles of L-glycero-D-manno-heptose-containing glycans. tcichemicals.com
Building on this success, methodologies are also being developed for the analogous preparation of D-glycero-D-manno-heptose (D,D-heptose) peracetate. frontiersin.org The goal is to make both L-glycero-D-manno-heptose and D-glycero-D-manno-heptose commercially available as their crystalline, bench-stable pyranose peracetate derivatives, thereby providing researchers with a toolkit of well-defined building blocks for oligosaccharide synthesis. researchgate.netfrontiersin.org
Table 1: Synthesis of L-glycero-α-D-manno-heptopyranose Peracetate
| Starting Material | Key Reaction | Product | Scale | Reference |
|---|
Diastereoselective Mukaiyama-Type Aldol (B89426) Reactions in Heptose Synthesis
The precise stereochemical control required for the synthesis of specific heptose isomers has led to the exploration of advanced synthetic methods. Among these, the diastereoselective Mukaiyama-type aldol reaction has emerged as a powerful tool for the construction of both L-glycero-D-manno-heptose and D-glycero-D-manno-heptose scaffolds. nih.govnih.gov
This approach provides an efficient route to these higher-carbon sugars, which are challenging to synthesize using traditional methods. nih.gov The key step involves the reaction of a silyl (B83357) enol ether with an appropriate aldehyde precursor in the presence of a Lewis acid catalyst. By carefully selecting the starting materials and reaction conditions, a high degree of stereocontrol can be achieved at the newly formed stereocenters.
For instance, a convenient and effective synthesis of building blocks for both L,D-heptose and D,D-heptose has been reported, utilizing L-lyxose and D-ribose as the respective starting materials. nih.gov The Mukaiyama-type aldol reaction is the cornerstone of this strategy, enabling the diastereoselective formation of the heptose backbone. nih.govnih.gov These heptose building blocks have been successfully applied in the stereoselective synthesis of the unique α-L,d-Hep-(1→3)-α-D,d-Hep-(1→5)-α-Kdo core trisaccharide found in the lipopolysaccharide of Vibrio parahemolyticus O2. nih.gov
Table 2: Application of Mukaiyama-Type Aldol Reaction in Heptose Synthesis
| Starting Material | Key Reaction | Target Heptose Scaffold | Reference |
|---|---|---|---|
| L-lyxose derivative | Diastereoselective Mukaiyama-type aldol reaction | L-glycero-D-manno-heptose | nih.govnih.gov |
Structural Integration and Functional Roles of D Glycero L Manno Heptose in Bacterial Macromolecules
D-Glycero-L-manno-Heptose as a Central Constituent of Lipopolysaccharide (LPS) Inner Core
This compound is a principal building block of the inner core region of lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria. frontiersin.orgnih.govnih.gov The inner core of the LPS, which is attached to Lipid A, typically contains L-glycero-D-manno-heptose and 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). frontiersin.orgnih.gov This region of the LPS is highly conserved across many bacterial species, highlighting its essential role in bacterial physiology. frontiersin.orgresearchgate.net The precursor molecule for the incorporation of this heptose into the LPS is ADP-L-glycero-β-D-manno-heptose. asm.orgnih.gov The biosynthesis of this precursor is a complex pathway involving several enzymes. asm.orgnih.gov
Mutants that are unable to synthesize or incorporate heptose into their LPS core often exhibit a "deep rough" phenotype. nih.gov This phenotype is characterized by increased sensitivity to hydrophobic antibiotics and detergents, underscoring the importance of this compound in maintaining the barrier function of the outer membrane. nih.govresearchgate.net
| Linkage Type | Position on this compound | Significance in LPS Core |
| Glycosidic Bond | O3 | Highly conserved linkage point for other core sugars. frontiersin.orgresearchgate.net |
| Glycosidic Bond | O7 | Another highly conserved linkage point, contributing to the core's structural integrity. frontiersin.orgresearchgate.net |
The correct synthesis and incorporation of this compound into the LPS inner core are critical for the proper assembly of the entire LPS molecule and the maintenance of outer membrane integrity. nih.govfrontiersin.org The inner core, with its heptose residues, serves as a scaffold for the attachment of the outer core and, in many bacteria, the O-antigen polysaccharide. nih.gov Disruption of the heptose biosynthetic pathway leads to the production of truncated LPS molecules that lack the outer core and O-antigen. nih.govresearchgate.net
These truncated LPS molecules compromise the structural integrity of the outer membrane, leading to a "deep rough" phenotype. nih.gov Bacteria with this phenotype often show increased permeability to hydrophobic substances, including many antibiotics and detergents. nih.govresearchgate.net This highlights the essential role of the heptose-containing inner core in establishing the permeability barrier of the outer membrane. nih.govfrontiersin.org The stability provided by the complete LPS structure is crucial for the survival of Gram-negative bacteria in various environments. nih.gov
Involvement in Other Bacterial Glycoconjugates
Beyond its well-established role in LPS, this compound and its derivatives are also found in other important bacterial glycoconjugates, where they contribute to the structural diversity and function of these molecules.
This compound is a component of the capsular polysaccharides (CPS) of several pathogenic bacteria, including various strains of Campylobacter jejuni. nih.govnih.govfigshare.com The CPS is a crucial virulence factor for these bacteria, playing a role in immune evasion and colonization of the host. nih.govnih.gov In C. jejuni, the precursor for the heptose moieties in the CPS is GDP-D-glycero-α-D-manno-heptose. nih.govfigshare.comacs.org This precursor can then be modified to create a variety of heptose structures, contributing to the hypervariability of the CPS among different C. jejuni strains. nih.govfigshare.com This structural diversity is a key strategy for the bacterium to evade the host's immune system. nih.govnih.gov
| Bacterial Species | Glycoconjugate | Heptose Precursor | Role of Heptose |
| Campylobacter jejuni | Capsular Polysaccharide (CPS) | GDP-D-glycero-α-D-manno-heptose | Contributes to structural diversity and immune evasion. nih.govfigshare.comnih.gov |
This compound and its derivatives have also been identified as components of bacterial glycoproteins and other glycolipids. researchgate.net For instance, in the Gram-positive bacterium Aneurinibacillus thermoaerophilus, a GDP-activated form of D-glycero-D-manno-heptose serves as a precursor for the glycan moiety of its surface layer (S-layer) glycoprotein (B1211001). nih.gov While the primary focus is often on Gram-negative bacteria, this demonstrates the broader importance of heptose sugars in the bacterial kingdom. The incorporation of heptoses into these diverse glycoconjugates highlights their versatility as structural components that can be tailored to fulfill specific functional roles in different bacterial species and cellular locations. researchgate.net
Immunological Recognition Mechanisms and Host Pathogen Interactions Involving Heptose Metabolites
D-Glycero-L-manno-Heptose Derived Molecules as Pathogen-Associated Molecular Patterns (PAMPs)
Heptose metabolites are crucial components in the synthesis of the inner core of LPS in most Gram-negative bacteria. nih.govasm.org Their discovery as cytosolic PAMPs has unveiled a previously unknown mechanism by which the host can sense the presence of these bacteria. nih.gov
ADP-L-glycero-β-D-manno-heptose (ADP-heptose) is a key intermediate metabolite in the biosynthesis of LPS. nih.govresearchgate.net Extensive research has identified it as a potent, soluble PAMP. researchgate.net Studies involving various Gram-negative pathogens, including Helicobacter pylori, Yersinia pseudotuberculosis, and Shigella flexneri, have confirmed that ADP-heptose is a predominant PAMP responsible for activating innate immune signaling. researchgate.netnih.govembopress.org Unlike the large LPS molecule, ADP-heptose is a small molecule that can enter the host cell cytosol to trigger an immune response. researchgate.netresearchgate.net Research has shown that both the D- and L-isomers of ADP-Heptose are powerful PAMPs that can initiate a strong pro-inflammatory response. invivogen.com Its immunogenic activity is significantly higher than that of other heptose derivatives, establishing it as the primary signaling molecule in this pathway. nih.govnih.gov
Initially, D-glycero-D-manno-heptose 1,7-bisphosphate (HBP), another precursor in the LPS biosynthesis pathway, was identified as a PAMP capable of activating NF-κB. nih.govmdpi.comnih.gov It was demonstrated that HBP derived from Neisseria species could be sensed in the host cytosol and elicit an inflammatory response. embopress.orgscholaris.ca
However, the role of HBP as the principal PAMP has been debated. nih.gov Subsequent biochemical analyses of bacterial lysates revealed that HBP is often present at concentrations too low to account for the robust NF-κB activation observed during infections. nih.gov Comparative studies have since demonstrated that ADP-heptose is a much more potent activator of this immune pathway. nih.govnih.gov While HBP can contribute to the inflammatory response, current evidence points to ADP-heptose as the key and most abundant immunomodulatory metabolite from the heptose pathway. nih.govresearchgate.net
| Molecule | Type | Role in Bacteria | Immunological Function |
| ADP-L-glycero-β-D-manno-Heptose | PAMP | Intermediate in LPS biosynthesis nih.govresearchgate.net | Potent activator of the ALPK1-TIFA signaling axis researchgate.netnih.gov |
| D-Glycero-D-manno-Heptose 1,7-bisphosphate | PAMP | Intermediate in LPS biosynthesis nih.govscholaris.ca | Activates NF-κB, but is less potent than ADP-Heptose nih.govnih.gov |
Host Innate Immune Recognition Pathways
The host has evolved a specific cytosolic surveillance pathway to detect bacterial heptose metabolites. This signaling cascade is independent of classical PRRs like Toll-like receptors and relies on a unique kinase and a downstream adaptor protein to initiate a pro-inflammatory response. nih.govnih.govresearchgate.net
The direct cytosolic receptor for ADP-heptose is Alpha Kinase-1 (ALPK1). researchgate.netnibs.ac.cn Identified through genome-wide CRISPR–Cas9 screening, ALPK1 is an atypical protein kinase essential for the immune response to heptose metabolites. researchgate.netnih.gov ADP-heptose directly binds to a specific pocket within the N-terminal domain of ALPK1. researchgate.netnih.gov This binding event acts as a molecular switch, stimulating the kinase activity of ALPK1's C-terminal domain, which is the critical first step in the signaling cascade. researchgate.netresearchgate.net The crystal structure of the ALPK1 N-terminal domain in complex with ADP-heptose has detailed the precise atomic interactions responsible for this specific recognition process. researchgate.net
Upon its activation by ADP-heptose, ALPK1 directly phosphorylates the adaptor protein TIFA (TRAF-interacting protein with forkhead-associated domain). researchgate.net The specific phosphorylation occurs at the threonine-9 (Thr9) residue of TIFA. dundee.ac.ukpatsnap.com This phosphorylation is the pivotal event that triggers TIFA activation. researchgate.net Activated TIFA monomers then undergo oligomerization, assembling into higher-order signaling complexes sometimes referred to as TIFAsomes. nih.govnih.gov The formation of these large multiprotein complexes is indispensable for propagating the signal to downstream effector molecules. nih.gov
The TIFAsome complex functions as a signaling platform, recruiting E3 ubiquitin ligases, most notably TRAF6. nih.govinvivogen.com The oligomerization of TIFA induces the subsequent oligomerization and activation of TRAF6's E3 ligase activity. nih.govpatsnap.com This leads to a cascade of ubiquitination and phosphorylation events that activate the TAK1 and IKK kinase complexes. dundee.ac.ukpatsnap.com
The culmination of this signaling pathway is the activation of the master transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). researchgate.netreactome.org Once activated, NF-κB translocates into the nucleus and drives the transcription of a wide array of pro-inflammatory genes. nih.govnih.gov This results in the production and secretion of various cytokines and chemokines, which orchestrate the inflammatory response to the bacterial infection. nih.gov In vivo experiments in mice have demonstrated that injection of ADP-heptose leads to a robust, ALPK1-dependent inflammatory response characterized by the recruitment of neutrophils and the production of numerous cytokines. nih.gov
| Pathway Component | Description | Function |
| ALPK1 | Cytosolic alpha-kinase | Directly binds ADP-heptose, activating its kinase function researchgate.netnibs.ac.cnnih.gov |
| TIFA | Adaptor protein | Phosphorylated by ALPK1, leading to oligomerization (TIFAsome formation) nih.govnih.govresearchgate.net |
| TRAF6 | E3 ubiquitin ligase | Recruited to TIFAsomes, leading to activation of downstream kinases invivogen.compatsnap.com |
| NF-κB | Transcription factor | Activated by the signaling cascade, induces expression of inflammatory genes researchgate.netreactome.org |
| Cytokines/Chemokines Induced by ADP-Heptose/ALPK1 Pathway nih.gov | |
| Interleukin 8 (IL-8) | Macrophage Inflammatory Protein-1α (MIP-1α) |
| Interleukin 6 (IL-6) | Macrophage Inflammatory Protein-1β (MIP-1β) |
| Tumor Necrosis Factor α (TNFα) | Monocyte Chemoattractant Protein-1 (MCP-1) |
| Interferon γ (IFN-γ) | Monocyte Chemoattractant Protein-3 (MCP-3) |
| Interferon gamma-induced protein 10 (IP-10) | Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES) |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) |
Mechanisms of Heptose Metabolite Entry into Host Cytosol
The recognition of bacterial heptose metabolites, such as ADP-L-glycero-β-D-manno-heptose (hereafter ADP-heptose), by the host's innate immune system is contingent upon their entry into the host cell cytosol. Gram-negative bacteria have evolved several distinct strategies to deliver these potent signaling molecules across the host cell membrane. The primary mechanisms identified to date include the use of specialized secretion systems, release into the extracellular environment followed by internalization, and processes following phagocytosis. nih.govmdpi.combiorxiv.org
A principal mechanism for direct delivery involves bacterial protein secretion systems. Pathogens such as Helicobacter pylori, Yersinia pseudotuberculosis, and Shigella flexneri utilize Type III or Type IV Secretion Systems (T3SS/T4SS) to inject effector proteins and other metabolites, including ADP-heptose, directly into the cytoplasm of host cells. nih.govmdpi.cominfectionandimmunity.nl For instance, the Cag Type IV Secretion System (CagT4SS) of H. pylori is instrumental in translocating heptose metabolites, triggering a robust inflammatory response in gastric epithelial cells. asm.orgnih.govresearchgate.net This direct injection ensures that the microbial-associated molecular pattern (MAMP) efficiently reaches its cytosolic pattern recognition receptor, ALPK1. nih.gov
In contrast, some bacteria that lack these sophisticated secretion systems employ a strategy of external release. Pathogens like Campylobacter jejuni and extracellular bacteria such as Neisseria meningitidis can release ADP-heptose and its precursors into the surrounding environment, either through active secretion or as a consequence of bacterial lysis. nih.govmdpi.cominfectionandimmunity.nl Studies have shown that extracellularly administered ADP-heptose can activate the ALPK1-TIFA signaling pathway in cultured cells, indicating that host cells possess mechanisms to internalize these metabolites from the extracellular space. infectionandimmunity.nlnih.gov While ADP-heptose has been shown to enter host cells, the specific transporters or uptake pathways involved in this internalization remain an active area of investigation. nih.govunipd.it
A third potential route involves the uptake of whole bacteria. For Neisseria, it has been suggested that cytosolic delivery of heptose metabolites may occur following phagocytosis of the bacterium and subsequent degradation within the lysosome, allowing the metabolites to be released into the cytoplasm. biorxiv.org Regardless of the specific delivery strategy, the translocation of heptose metabolites into the host cytosol is a critical event, serving as the starting point for a cascade of innate immune signaling. plos.org
| Bacterial Species | Primary Delivery Mechanism | Secretion System Involved | Supporting Evidence |
|---|---|---|---|
| Helicobacter pylori | Direct Injection | Type IV Secretion System (CagT4SS) | Functional T4SS is required for ALPK1/TIFA axis activation. nih.govasm.orgnih.gov |
| Yersinia pseudotuberculosis | Direct Injection | Type III Secretion System (T3SS) | NF-κB activation is dependent on a functional T3SS. nih.govresearchgate.net |
| Shigella flexneri | Direct Injection | Type III Secretion System (T3SS) | T3SS is likely used to transfer ADP-heptose during early infection. mdpi.com |
| Campylobacter jejuni | Release and Internalization | N/A (Lacks T3SS/T4SS) | Releases ADP-heptose into the environment, which then enters host cells. mdpi.com |
| Neisseria meningitidis | Release and Internalization / Phagocytosis | N/A | ADP-heptose may be secreted or released upon lysis and then internalized. nih.govinfectionandimmunity.nl |
Implications for Bacterial Pathogenesis and Host Defense Strategies
The cytosolic detection of heptose metabolites represents a crucial nexus in the host-pathogen relationship, profoundly impacting both bacterial pathogenesis and host defense. For the host, this detection is a cornerstone of its innate immune strategy against Gram-negative bacteria. For the pathogen, the biosynthesis and delivery of these same molecules are linked to its virulence and survival.
Host Defense: The host immune system recognizes ADP-heptose and its precursor, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), as unambiguous indicators of a bacterial presence. nih.govnih.gov These molecules are sensed by the cytosolic alpha-kinase 1 (ALPK1). researchgate.netinvivogen.com The binding of ADP-heptose to ALPK1 activates its kinase function, initiating a signaling cascade through the TRAF-interacting protein with forkhead-associated domain (TIFA). researchgate.netnih.gov This leads to the phosphorylation and oligomerization of TIFA, forming higher-order protein complexes known as TIFAsomes. nih.govbiorxiv.org The assembly of TIFAsomes serves as a platform to activate the transcription factor NF-κB, a master regulator of inflammation. nih.govnih.gov
The resulting NF-κB activation drives the expression of a suite of pro-inflammatory genes, including those for cytokines and chemokines like Interleukin-8 (IL-8) and Interleukin-6 (IL-6). infectionandimmunity.nlnih.gov These signaling molecules establish an inflammatory environment and recruit immune cells, such as neutrophils and macrophages, to the site of infection to clear the invading pathogens. nih.gov This ALPK1-TIFA pathway is a conserved and vital host defense mechanism against a wide range of both invasive and extracellular Gram-negative bacteria. nih.gov
Bacterial Pathogenesis: From the bacterium's perspective, the heptose biosynthesis pathway is essential for its viability and virulence. The heptose units, including this compound, are critical components of the inner core of lipopolysaccharide (LPS). plos.org Mutants that are unable to synthesize these heptose precursors, often termed "deep-rough mutants," possess a severely truncated LPS. plos.org This structural defect compromises the integrity of the bacterial outer membrane, rendering the bacteria highly susceptible to environmental stresses, detergents, and certain antibiotics, and typically makes them avirulent in animal models of infection. plos.org
Therefore, while the release of heptose metabolites triggers a detrimental host immune response, the underlying biosynthetic pathway is indispensable for the bacterium's survival. The delivery of ADP-heptose can also be considered a pathogenic mechanism itself, as the ensuing inflammation contributes to the symptoms of diseases caused by pathogens like H. pylori and S. flexneri. infectionandimmunity.nlnih.gov
Furthermore, there is emerging evidence that some pathogens can manipulate this host response for their own benefit. For example, H. pylori has been shown to use ADP-heptose to suppress the antigen-presenting capabilities of macrophages by downregulating HLA-II molecules. unipd.it This may allow the bacterium to evade the adaptive immune response and establish a chronic infection, effectively exploiting a host defense pathway to create a survival niche. unipd.it Bacteria can also exhibit strain-specific regulation of their heptose biosynthesis genes, which modulates the amount of proinflammatory metabolites produced and consequently the intensity of the host immune activation. asm.orgnih.gov This suggests a sophisticated interplay where bacteria balance the need for a complete LPS with the imperative to avoid excessive immune detection.
| Finding | Implication for Host Defense | Implication for Bacterial Pathogenesis | Key Bacterial Species Studied |
|---|---|---|---|
| ADP-heptose and HBP are cytosolic PAMPs recognized by ALPK1. | Initiates a rapid innate immune response to detect bacterial invasion. | Represents a vulnerability, as these essential metabolites are recognized by the host. | Yersinia, Shigella, Neisseria, H. pylori nih.govresearchgate.netnih.gov |
| Activation of the ALPK1-TIFA-NF-κB axis induces pro-inflammatory cytokines (e.g., IL-8). | Recruits phagocytic cells and orchestrates the clearance of infection. | The resulting inflammation contributes to tissue damage and disease symptoms. | Shigella, Salmonella, H. pylori infectionandimmunity.nlnih.gov |
| Heptose biosynthesis is essential for complete LPS structure and bacterial viability. | The enzymes in this pathway are potential targets for new antimicrobial drugs. | "Deep-rough" mutants are avirulent, highlighting the pathway's importance for survival and infection. plos.org | E. coli, Salmonella, Neisseria plos.org |
| H. pylori uses ADP-heptose to suppress antigen presentation in macrophages. | A mechanism of immune evasion that can lead to chronic infection. | Demonstrates bacterial manipulation of host immune pathways to establish a survival niche. unipd.it | Helicobacter pylori unipd.it |
| Bacteria can regulate the expression of heptose biosynthesis genes. | The magnitude of the immune response can be modulated by the pathogen. | A potential strategy to balance virulence with immune evasion by controlling PAMP production. asm.orgnih.gov | Helicobacter pylori asm.orgnih.gov |
Emerging Research Areas and Therapeutic Development Strategies
D-Glycero-L-manno-Heptose and Analogues in Vaccine Design
The development of vaccines targeting conserved bacterial structures is a promising approach to combat infectious diseases, particularly those caused by Gram-negative bacteria. This compound, as a key component of the LPS inner core, presents a compelling antigenic target.
The inner core regions of bacterial LPS are structurally conserved across many Gram-negative species and contain multiple units of L-glycero-D-manno heptoses. frontiersin.orgresearchgate.net This conservation makes these heptose-containing structures attractive epitopes for the development of broadly protective vaccines. frontiersin.orgresearchgate.net By targeting these conserved regions, a vaccine could potentially offer protection against a range of different bacterial pathogens. For instance, the unique α-(1→3)-linked tri-D-glycero-D-manno-heptose antigen from the LPS of Helicobacter pylori has been identified as a vaccine candidate. nih.gov
To enhance the immunogenicity of carbohydrate antigens like heptose, they are often conjugated to a carrier protein, creating what is known as a conjugate vaccine. mdpi.com This approach has proven successful for various bacterial pathogens. mdpi.com Researchers have synthesized a glycopeptidolipid containing a heptose sugar, a synthetic T-epitope, and a synthetic immunoadjuvant as a step towards a fully synthetic vaccine against Neisseria meningitidis. rsc.org In another study, the total synthesis of a unique tri-D-glycero-D-manno-heptose antigen from H. pylori was achieved and conjugated to a carrier protein. nih.gov Immunization of mice with this glycoconjugate elicited a strong, T-cell-dependent immune response, producing high levels of protective antibodies that recognized and bound to the surface of intact H. pylori bacteria. nih.gov
| Target Pathogen | Heptose Antigen | Conjugate Components | Observed Immune Response | Reference |
|---|---|---|---|---|
| Neisseria meningitidis | L-glycero-D-manno-heptose | T-epitope, Lipopeptide | Considered an important step towards a fully synthetic vaccine. | rsc.org |
| Helicobacter pylori | α-(1→3)-linked tri-D-glycero-D-manno-heptose | Not specified | Robust T-cell-dependent antigen-specific immune response; high titers of IgG1 and IgG2b antibodies; recognition of intact bacteria. | nih.gov |
Targeting Heptose Biosynthesis for Antibiotic Adjuvancy and Antivirulence Therapies
An alternative to traditional antibiotics is the development of antivirulence therapies, which aim to disarm pathogens rather than kill them directly. The biosynthetic pathway of ADP-L-glycero-β-D-manno-heptose, a crucial precursor for the LPS core, is an attractive target for such strategies as it is absent in human cells. acs.org
The biosynthesis of ADP-L-glycero-β-D-manno-heptose involves several key enzymes. researchgate.netresearchgate.net HldA (D-glycero-β-D-manno-heptose 7-phosphate kinase) and HldE are two such enzymes that have been identified as potential targets for inhibition. acs.orgnih.gov Researchers have designed and synthesized fluorinated heptose phosphate (B84403) analogues to act as inhibitors for these enzymes, with some showing inhibitory activity in the low micromolar range. nih.gov The goal of inhibiting these enzymes is to block the production of the heptose precursor, thereby preventing the proper assembly of LPS. acs.org This strategy is being explored to develop "antibiotic adjuvants" that could be co-administered with existing antibiotics to enhance their effectiveness against Gram-negative bacteria. acs.org
| Target Enzyme(s) | Inhibitor Type | Key Findings | Therapeutic Goal | Reference |
|---|---|---|---|---|
| HldA, HldE | Fluorinated heptose phosphate analogues | Inhibitors with affinities in the low μM range were identified. A phosphate group at the C-7 position was found to be essential for inhibitory activity. | Anti-virulence agents | nih.gov |
| HldA | Small molecule inhibitors | Inhibitors bind to the nucleotide-binding sites of HldA. | Antibiotic adjuvants, antivirulence drugs | acs.org |
The inhibition of ADP-L-glycero-β-D-manno-heptose biosynthesis is hypothesized to lead to the production of defective, truncated LPS molecules. acs.org This disruption of LPS integrity can compromise the outer membrane of Gram-negative bacteria, which normally acts as a permeability barrier. nih.gov A compromised outer membrane can increase the bacteria's sensitivity to host immune defenses and hydrophobic antibiotics that would otherwise be unable to penetrate the cell. acs.orgnih.gov This increased susceptibility could make infections easier to clear by the host's immune system and restore the efficacy of older antibiotics. acs.org
Research on Cross-Reactive Antibodies and Lectin Interactions
Understanding how the immune system recognizes this compound is crucial for vaccine design and for elucidating its role in innate immunity. This involves studying the interactions of heptose structures with both antibodies and lectins, which are carbohydrate-binding proteins.
Potential for Diagnostic Tool Development
This compound and its derivatives represent a significant area of interest for the development of novel diagnostic tools for bacterial infections. This potential stems from the fact that L-glycero-D-manno-heptose (L,D-heptose) is a fundamental and conserved component of the inner core of lipopolysaccharides (LPS) in many Gram-negative bacteria. frontiersin.orgtcichemicals.com The highly conserved nature of this heptose-containing region makes it an attractive epitope for diagnostics, as a single target could potentially identify a wide range of bacterial pathogens. frontiersin.org
Research into diagnostic applications has been spurred by advancements in the chemical synthesis of L,D-heptose and its biochemical precursor, D-glycero-D-manno-heptose (D,D-heptose). frontiersin.org The availability of these synthetic molecules allows for their use in various diagnostic platforms. For instance, they can be used to screen for specific antibodies in patient samples, indicating an ongoing or recent infection with bacteria that display this sugar on their surface.
Furthermore, studies have explored the interaction of these heptoses with C-type lectins, which are proteins that bind to specific sugar structures. frontiersin.org One study demonstrated that the mannose-binding lectin Concanavalin A can recognize and bind to glycero-manno-heptose (B14538) structures, a capability that was previously not well understood. iastate.edu This finding opens the possibility of using lectin-based assays for the detection of bacteria expressing these specific heptoses. Such assays could be developed into rapid, point-of-care diagnostic tests.
The metabolic intermediates in the heptose biosynthesis pathway also hold diagnostic promise. D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), for example, is recognized as a pathogen-associated molecular pattern (PAMP) by the mammalian immune system. researchgate.netresearchgate.net Its presence is a direct indicator of bacterial metabolic activity, making it a potential biomarker for infection. The development of molecular probes, such as biotinylated versions of HBP, is underway to better understand the host-pathogen interactions mediated by these molecules, which could lead to sensitive detection methods. researchgate.net
Key Research Findings in Diagnostic Tool Development:
| Research Area | Finding | Implication for Diagnostics |
| Epitope Conservation | The L-glycero-D-manno-heptose-containing inner core of LPS is highly conserved across many Gram-negative bacterial strains. frontiersin.org | A single diagnostic tool targeting this epitope could detect a broad range of pathogens. |
| Lectin Binding | The lectin Concanavalin A has been shown to bind to glycero-manno-heptose analogues. iastate.edu | Lectin-based assays could be developed for the direct detection of bacteria expressing these sugars. |
| Biomarker Potential | D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) is a PAMP that signals bacterial presence to the immune system. researchgate.netresearchgate.net | Assays designed to detect HBP could serve as a direct measure of active bacterial infection. |
| Synthetic Accessibility | Scalable synthetic routes for L,D-heptose derivatives have been developed. frontiersin.orgtcichemicals.com | Provides the necessary materials to develop and scale up diagnostic tests based on these molecules. |
Future Directions in Combinatorial Biosynthesis and Glycoengineering
The elucidation of the biosynthetic pathway for ADP-L-glycero-β-D-manno-heptose has paved the way for exciting advancements in combinatorial biosynthesis and glycoengineering. asm.orgnih.gov Understanding the functions of key enzymes such as the isomerase (GmhA), kinase/adenylyltransferase (HldE), phosphatase (GmhB), and epimerase (HldD/RfaD) allows for their use as biocatalytic tools. asm.orgnih.govusfca.edu
Combinatorial biosynthesis aims to generate novel sugar structures by combining biosynthetic enzymes in new ways or by providing them with unnatural substrates. The genes encoding the heptose biosynthetic enzymes have been successfully cloned and the enzymes expressed and purified, enabling the creation of in vitro systems to produce a variety of heptose derivatives. nih.gov Future research will likely focus on mixing and matching these enzymes from different bacterial species to expand the range of possible structures. Furthermore, protein engineering could be employed to alter the substrate specificity of these enzymes, leading to the synthesis of heptoses with modified functionalities.
Glycoengineering, on the other hand, involves the genetic modification of microorganisms to alter their cell surface glycans. A primary target for glycoengineering the LPS core is the ADP-L-glycero-D-manno-heptose-6-epimerase (RfaD), which catalyzes the conversion of the D,D-heptose precursor to the L,D-heptose isomer. usfca.edu By manipulating the expression or activity of this enzyme, it may be possible to control the type of heptose incorporated into the LPS, thereby creating custom glycan structures on the cell surface. Such engineered bacteria could be used as platforms for vaccine development or to study the role of specific glycan structures in pathogenesis.
The development of efficient, large-scale chemical syntheses of heptose derivatives is a critical underpinning for these future directions. frontiersin.orgresearchgate.net These synthetic molecules can serve as starting materials for enzymatic modifications or as standards for characterizing the products of engineered biosynthetic pathways. The recent discovery that various nucleotide-diphosphate-heptoses (including ADP-, CDP-, and UDP-heptose) can act as immune agonists further broadens the scope of glycoengineering. nih.gov This opens up the possibility of designing and biosynthesizing novel glycans with tailored immunomodulatory properties for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
